REACTION_SMILES
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[CH3:13][C:14](=[O:15])[OH:16].[Cl:1][C:2]([CH:3]([c:5]1[s:6][cH:7][cH:8][cH:9]1)[OH:11])([Cl:4])[Cl:10].[OH2:12].[Zn:17]>>[Cl:1][C:2](=[CH:3][c:5]1[s:6][cH:7][cH:8][cH:9]1)[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1cccs1)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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ClC(Cl)=Cc1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |